3-(Trimethylsilylethynyl)-1H-indole
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Overview
Description
3-(Trimethylsilylethynyl)-1H-indole is an organic compound that features an indole core substituted with a trimethylsilylethynyl group at the 3-position. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.
Mechanism of Action
Target of Action
It’s worth noting that trimethylsilyl (tms) groups are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Mode of Action
Ethynyltrimethylsilane, a related compound, has been reported to act as a substrate for nickel-catalyzed cross-coupling with benzonitriles . This suggests that 3-(Trimethylsilylethynyl)-1H-indole might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with trimethylsilyl groups are known to be involved in various chemical reactions, including derivatization of non-volatile compounds and acting as temporary protecting groups during chemical synthesis .
Pharmacokinetics
The trimethylsilyl group is known for its chemical inertness, which could potentially influence the compound’s bioavailability .
Result of Action
The presence of the trimethylsilyl group can make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
Action Environment
The trimethylsilyl group is known for its chemical inertness, suggesting that it may confer some level of environmental stability to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilylethynyl)-1H-indole typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction scheme is as follows:
Starting Materials: 3-Iodo-1H-indole and trimethylsilylacetylene.
Catalysts: Palladium(0) and copper(I) iodide.
Solvent: Tetrahydrofuran or dimethylformamide.
Base: Triethylamine or diisopropylethylamine.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature to 60°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilylethynyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF) or other fluoride sources to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 3-(Trimethylsilyl)ethyl-1H-indole or 3-ethyl-1H-indole.
Substitution: 3-Ethynyl-1H-indole or other substituted indoles.
Scientific Research Applications
3-(Trimethylsilylethynyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for drug development, particularly in the synthesis of indole-based therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-1H-indole: Lacks the trimethylsilyl group, making it less stable and less lipophilic.
3-(Trimethylsilyl)ethyl-1H-indole: Contains a saturated ethyl group instead of an alkyne, affecting its reactivity and electronic properties.
1,3,6,8-Tetrakis(trimethylsilylethynyl)pyrene: A polycyclic aromatic compound with multiple trimethylsilylethynyl groups, used in materials science for its unique optical properties.
Uniqueness
3-(Trimethylsilylethynyl)-1H-indole is unique due to the presence of both the indole core and the trimethylsilylethynyl group. This combination imparts specific chemical and physical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethynyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NSi/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYLFGLCCVYDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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